molecular formula C21H22FN3O5S B4158057 5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Numéro de catalogue: B4158057
Poids moléculaire: 447.5 g/mol
Clé InChI: AJKARBNOTBAECJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole derivative featuring a 2-fluorophenyl substituent at the 5-position and a 3-methanesulfonamidophenyl group at the 3-position of the dihydropyrazole ring. Pyrazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Propriétés

IUPAC Name

5-[3-(2-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-31(29,30)24-15-7-4-6-14(12-15)18-13-19(16-8-2-3-9-17(16)22)25(23-18)20(26)10-5-11-21(27)28/h2-4,6-9,12,19,24H,5,10-11,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKARBNOTBAECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted reactions and heterogeneous catalytic systems are employed to enhance reaction rates and selectivity . The use of green chemistry principles, including solvent-free reactions and recyclable catalysts, is also explored to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Kinase Inhibition:
Research indicates that this compound may function as a kinase inhibitor, which is significant in the treatment of various diseases, including cancer and neurodegenerative disorders. Kinase inhibitors can modulate signaling pathways involved in cell proliferation and apoptosis, making them crucial in cancer therapy .

2. Neurodegenerative Disease Treatment:
The compound shows promise in treating neurodegenerative diseases such as Parkinson's disease. Studies suggest that it may protect dopamine neurons from apoptosis induced by neurotoxins like 6-OHDA (6-hydroxydopamine). This protective effect is attributed to its ability to inhibit stress-activated protein kinases (SAPKs), enhancing neuronal survival and functional recovery .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In experimental models of Parkinson's disease, administration of the compound demonstrated a significant reduction in neuronal death caused by serum withdrawal and neurotoxic agents. In vitro studies showed that cultures pre-treated with the compound exhibited improved survival rates of dopamine neurons compared to controls .

Case Study 2: Efficacy Against Neurotoxicity

A study involving E15 rat ventral mesencephalon cultures revealed that pretreatment with the compound prior to exposure to 6-OHDA resulted in a marked decrease in cell death. The mechanism was linked to the inhibition of specific kinases involved in apoptotic pathways, suggesting potential therapeutic implications for neuroprotection .

Mécanisme D'action

The mechanism of action of 5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Compound Name Substituents Molecular Weight logP Hydrogen Bond Acceptors Hydrogen Bond Donors Key Differences
5-[5-(2-Fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid 2-Fluorophenyl, 3-methanesulfonamidophenyl, pentanoic acid Not reported Inferred ~10 2 Reference compound; sulfonamide and fluorine enhance polarity and binding capacity
5-[5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid 2-Methoxyphenyl, 4-methoxyphenyl, pentanoic acid 396.44 3.27 8 1 Methoxy groups increase lipophilicity but reduce hydrogen bonding vs. sulfonamide
5-[3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid 3,4-Dimethoxyphenyl, furan-2-yl, pentanoic acid Not reported Inferred ~9 1 Furan introduces ring strain and metabolic instability compared to phenyl groups
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 4-Chlorophenyl, methyl, benzenesulfonamide 351.82 (C16H14ClN3O2S) Not reported 5 2 Simpler structure with chlorophenyl; sulfonamide enhances solubility
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Fluorophenyl, triazolyl, carbothioamide 435.50 (C20H19FN6S) Not reported 5 1 Triazole and carbothioamide groups improve metabolic stability and target affinity

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound increases electronegativity and may enhance binding to hydrophobic pockets in enzymes compared to methoxy or chlorophenyl substituents .

Physicochemical Properties :

  • The target compound’s logP is likely lower than the methoxy analog (3.27) due to the polar sulfonamide group, which balances the lipophilic fluorine atom .
  • Hydrogen bond acceptors (e.g., sulfonamide oxygen, pyrazole nitrogen) exceed those in simpler analogs, suggesting enhanced solubility and bioavailability .

Structural Complexity :

  • Compared to the triazole-containing derivative , the target compound lacks heterocyclic diversity but retains a carboxylic acid group, which may improve water solubility and pharmacokinetics.

Biological Relevance :

  • Pyrazolyl-triazoles in and exhibit confirmed biological activities, implying that the target compound’s pyrazole core and sulfonamide group may similarly contribute to pharmacological efficacy .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are intermediates purified?

The synthesis involves multi-step routes, typically starting with fluorophenyl precursors and methanesulfonamide derivatives. Critical steps include:

  • Cyclocondensation : Formation of the dihydro-pyrazole core via hydrazine derivatives reacting with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
  • Functionalization : Introduction of the methanesulfonamide group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are employed to isolate intermediates and the final compound .

Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assign peaks for the dihydro-pyrazole ring (δ 3.5–4.5 ppm for CH₂ groups), fluorophenyl protons (δ 7.0–7.5 ppm), and methanesulfonamide (δ 3.0 ppm for CH₃) .
  • IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonamide (S=O stretches at 1150–1350 cm⁻¹) groups .
  • HSQC/HMBC : Resolve overlapping signals by correlating proton and carbon shifts, particularly for stereochemical assignments in the pyrazole ring .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cellular assays : Measure antiproliferative effects via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for fluorophenyl-containing targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How to design experiments addressing contradictions in reported biological activity data?

  • Dose-response curves : Replicate studies with standardized concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to isolate specific interactions .
  • Solvent controls : Account for DMSO effects on fluorophenyl solubility, which may artificially inflate activity in some assays .

Q. What computational approaches validate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to methanesulfonamide-sensitive targets (e.g., COX-2) using AutoDock Vina or Schrödinger .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding mode reproducibility .
  • QSAR modeling : Corporate substituent effects (e.g., fluorine position, sulfonamide bulk) to predict activity cliffs .

Q. How to optimize synthetic yield while minimizing stereochemical byproducts?

  • Catalyst screening : Test chiral catalysts (e.g., BINAP-Ru) for asymmetric induction during pyrazole ring closure .
  • Temperature control : Maintain reaction temperatures below 60°C to prevent racemization of the dihydro-pyrazole core .
  • In-line analytics : Use LC-MS to monitor intermediate stereochemistry in real time .

Q. What advanced techniques resolve degradation products under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–80°C) stress, followed by LC-HRMS to identify breakdown pathways .
  • Metabolite profiling : Incubate with liver microsomes and use UPLC-QTOF to detect fluorophenyl hydroxylation or sulfonamide cleavage .

Methodological Considerations

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Salt formation : Prepare sodium or potassium salts of the pentanoic acid moiety .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Q. What crystallographic techniques confirm absolute configuration?

  • Single-crystal X-ray diffraction : Resolve dihydro-pyrazole puckering and fluorophenyl orientation (space group analysis, e.g., P2₁/c) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Q. How to validate target engagement in complex biological matrices?

  • Click chemistry : Incorporate alkyne/azide tags for pull-down assays coupled with MS-based proteomics .
  • PET imaging : Synthesize ¹⁸F-labeled analogs to track tissue distribution in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Reactant of Route 2
5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.